N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide is a chemical compound categorized as an amide. It features a piperidine ring and a cyclopropanecarboxamide moiety, making it structurally significant in medicinal chemistry. This compound has garnered interest due to its potential as an enzyme inhibitor, particularly in the context of various diseases, including cancer and infectious diseases.
This compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The specific compound N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide has been cited in patents and scientific literature for its pharmacological properties, particularly as an inhibitor of certain enzymes, which positions it as a candidate for drug development .
The synthesis of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide typically involves several steps that incorporate both classical organic synthesis techniques and modern methodologies. A common synthetic route includes:
The detailed synthetic pathways often include conditions such as temperature control, solvent choice, and reaction times to optimize yields and purity .
The molecular structure of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide can be represented as follows:
The stereochemistry at the piperidine's 3-position is crucial for its interaction with biological targets, influencing both its efficacy and safety profile .
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions typical for amides, including:
These reactions are vital for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide primarily involves its role as an enzyme inhibitor. It interacts with specific target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to:
Quantitative data on binding affinities (IC50 values) are essential for understanding its potency against specific targets .
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential formulations for therapeutic use .
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide has several potential applications in scientific research:
N-[(3S)-Piperidin-3-yl]cyclopropanecarboxamide is structurally analogous to advanced PARP inhibitors like niraparib (MK-4827), which contains the same (3S)-piperidin-3-yl pharmacophore. PARP enzymes (particularly PARP1/2) are critical for DNA single-strand break repair via the base excision repair (BER) pathway. In cancers with BRCA1/2 mutations—which impair homologous recombination (HR) repair—PARP inhibition induces synthetic lethality. This results in catastrophic DNA damage accumulation and selective tumor cell death [1] [4] [10].
The (3S)-piperidine scaffold in MK-4827 achieves potent inhibition of PARP1 (IC₅₀ = 3.8 nM) and PARP2 (IC₅₀ = 2.1 nM). It demonstrates selective cytotoxicity in BRCA-mutant cancer cells (CC₅₀ = 10–100 nM), while sparing BRCA-proficient cells [2] [6]. This compound also showed efficacy in xenograft models of BRCA1-deficient cancers, supporting the translational potential of this chemotype. Beyond germline BRCA mutations, PARP inhibitors exhibit activity in tumors with "BRCAness"—phenotypes characterized by epigenetic silencing (e.g., BRCA1 promoter methylation) or defects in other HR pathway genes (e.g., RAD51, PALB2) [4] [10].
Table 1: PARP Inhibitors Featuring the (3S)-Piperidin-3-yl Scaffold
Compound | PARP1 IC₅₀ (nM) | Cellular EC₅₀ (nM) | BRCA Selectivity |
---|---|---|---|
MK-4827 (Niraparib) | 3.8 | 4 | >1000-fold |
Olaparib | 5.0 | 120 | >500-fold |
Structural Motif | (3S)-Piperidin-3-yl | N-substituted carboxamide | Cyclopropyl group |
Though direct data on N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide is limited, structurally related piperidine derivatives act as CCR2 antagonists. CCR2, a G-protein-coupled receptor (GPCR), binds monocyte chemoattractant proteins (MCP-1/2/3) and mediates leukocyte recruitment to inflamed tissues. Antagonism disrupts this signaling, reducing inflammation in diseases like atherosclerosis, rheumatoid arthritis, and neuropathic pain [4] [8].
The cyclopropanecarboxamide group enhances binding affinity by occupying a hydrophobic subpocket in CCR2’s transmembrane domain. Piperidine-based antagonists (e.g., MK-0812) reduce monocyte infiltration in preclinical models, validating CCR2 as a target for inflammatory conditions. The stereochemistry at the piperidine 3-position influences receptor selectivity; (S)-enantiomers typically exhibit superior binding kinetics over (R)-counterparts [8].
The (3S)-piperidin-3-yl group structurally resembles indoleamine scaffolds in melatonin receptor agonists (e.g., ramelteon). MT₁ and MT₂ receptors regulate sleep-wake cycles, mood, and circadian synchronization. While direct studies on N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide are sparse, molecular modeling suggests potential interactions with MT₁’s orthosteric site via:
Agonism at MT₁/MT₂ could normalize circadian phase shifts in disorders like insomnia or jet lag. However, experimental validation is needed to confirm activity at this target.
Hybrid molecules incorporating (3S)-piperidin-3-yl and carboxamide groups demonstrate dual inhibition of AChE and GSK-3β—targets implicated in Alzheimer’s disease (AD). For example, compound 2f (structurally related to the query molecule) inhibits human AChE (IC₅₀ = 6.5 nM) and GSK-3β (IC₅₀ = 66 nM) [3] [7].
Mechanistic Rationale for Dual Targeting:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: